molecular formula C24H24N4O3S B2848272 N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide CAS No. 1297612-24-8

N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide

Cat. No.: B2848272
CAS No.: 1297612-24-8
M. Wt: 448.54
InChI Key: SXPNBKSQEUVZBR-UHFFFAOYSA-N
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Description

The compound N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide features a pyrazolidine core substituted with a thiazol-5-yl group at position 5 and a 2,5-dimethoxyphenylmethyl carboxamide at position 2. Key structural elements include:

  • Pyrazolidine ring: A five-membered saturated nitrogen heterocycle, which may influence conformational flexibility and binding interactions.
  • Thiazol-5-yl substituent: A 4-methyl-2-(3-methylphenyl)thiazole moiety, contributing to aromatic stacking and hydrophobic interactions.
  • 2,5-Dimethoxyphenylmethyl group: A methoxy-substituted benzyl fragment, commonly associated with serotonin receptor modulation in psychoactive compounds .

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-5-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]pyrazolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-14-6-5-7-16(10-14)24-26-15(2)22(32-24)19-12-20(28-27-19)23(29)25-13-17-11-18(30-3)8-9-21(17)31-4/h5-11,19-20,27-28H,12-13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJBOPVLEGFJKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)C3CC(NN3)C(=O)NCC4=C(C=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

NBOMe Series (Phenethylamine Derivatives)

The NBOMe family, including 25I-NBOMe and 25C-NBOMe, shares the 2,5-dimethoxyphenyl group but differs in core structure and substitution patterns:

Compound Core Structure Key Substituents Pharmacological Activity
Target Compound Pyrazolidine Thiazol-5-yl, 3-methylphenyl Hypothetical CNS modulation
25I-NBOMe Phenethylamine 4-Iodo-2,5-dimethoxyphenyl, N-benzyl Potent 5-HT2A agonist (psychedelic)
25C-NBOMe Phenethylamine 4-Chloro-2,5-dimethoxyphenyl, N-benzyl Similar 5-HT2A affinity

Key Differences :

  • Thiazole vs. Halogen Substitution : The thiazol-5-yl group introduces heteroaromaticity and steric bulk, which could shift selectivity away from serotonin receptors toward other targets (e.g., enzymes or transporters).

Thiazole-Containing Pharmaceuticals

Thiazol-5-yl groups are prevalent in antimicrobial and antiviral agents. Examples include:

Compound (From Evidence) Core Structure Key Substituents Reported Activity
Target Compound Pyrazolidine 3-Methylphenyl, dimethoxyphenylmethyl Unknown (structural analogy only)
PF 43(1)-l Hexanamide Thiazol-5-ylmethyl, hydroxy, diphenyl Hypothetical protease inhibition
PF 43(1)-m Hexanamide Thiazol-4-ylmethyl, hydroperoxypropyl Antimicrobial candidate

Structural Insights :

  • Thiazole Position : The target compound’s thiazole is at position 5, whereas PF 43(1)-m features a thiazole at position 4, which may alter electronic properties and hydrogen-bonding capacity.
  • Carboxamide Linkage : The dimethoxyphenylmethyl carboxamide in the target compound contrasts with ureido or ester linkages in PF derivatives, suggesting divergent metabolic stability.

Research Implications and Hypotheses

  • Structural Analysis : Crystallographic tools like SHELX and ORTEP could resolve conformational details if single crystals are obtained.
  • Regulatory Status : Unlike NBOMe analogs (controlled substances ), the target compound’s complexity may delay regulatory scrutiny unless bioactivity is demonstrated.

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